Cinnamyl phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1E)-3-phenoxyprop-1-en-1-yl]benzene is an organic compound with the molecular formula C15H14O It is characterized by a phenoxy group attached to a prop-1-en-1-yl group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-phenoxyprop-1-en-1-yl]benzene typically involves the reaction of phenol with propenylbenzene under specific conditions. One common method is the electrophilic aromatic substitution, where phenol reacts with propenylbenzene in the presence of a catalyst such as aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods
On an industrial scale, the production of [(1E)-3-phenoxyprop-1-en-1-yl]benzene may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(1E)-3-phenoxyprop-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form corresponding phenoxypropionic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield phenoxypropane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Br2, Cl2) with Lewis acids (AlCl3, FeCl3) as catalysts.
Major Products Formed
Oxidation: Phenoxypropionic acid derivatives.
Reduction: Phenoxypropane derivatives.
Substitution: Halogenated phenoxyprop-1-en-1-ylbenzene derivatives.
Scientific Research Applications
[(1E)-3-phenoxyprop-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of [(1E)-3-phenoxyprop-1-en-1-yl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
[(1E)-3-phenoxyprop-1-en-1-yl]benzene can be compared with other similar compounds such as:
Phenylpropene: Similar in structure but lacks the phenoxy group, resulting in different reactivity and applications.
Phenoxybenzene: Contains a phenoxy group attached directly to the benzene ring, differing in its chemical behavior and uses.
Phenylpropenylbenzene: Similar structure but with variations in the position of the double bond, affecting its chemical properties
Conclusion
[(1E)-3-phenoxyprop-1-en-1-yl]benzene is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and development in multiple fields.
Properties
CAS No. |
16519-25-8 |
---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
[(E)-3-phenoxyprop-1-enyl]benzene |
InChI |
InChI=1S/C15H14O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+ |
InChI Key |
LLOUPYJHSJUFQI-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.